4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside

Description

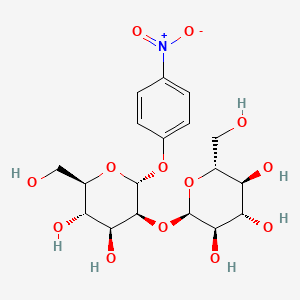

4-Nitrophenyl 2-O-α-D-glucopyranosyl-α-D-mannopyranoside (CAS No. 79580-51-1) is a synthetic glycoside composed of a disaccharide unit (α-D-glucopyranosyl linked to α-D-mannopyranose via a 2-O-glycosidic bond) and a 4-nitrophenyl aglycone. Its molecular formula is C₁₈H₂₃NO₁₃, with a molecular weight of 473.37 g/mol . This compound is widely used as a chromogenic substrate in enzymatic assays, particularly for studying α-mannosidases, α-glucosidases, and carbohydrate-binding proteins like lectins. The 4-nitrophenyl group enables spectrophotometric detection of enzymatic activity through the release of yellow 4-nitrophenolate upon hydrolysis .

Properties

CAS No. |

79580-51-1 |

|---|---|

Molecular Formula |

C18H25NO13 |

Molecular Weight |

463.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16+,17-,18+/m1/s1 |

InChI Key |

ZGWCYKZKLZNQQX-NWRHGGHFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor. The reaction conditions often include the use of a catalyst such as silver carbonate or silver oxide, and the reaction is carried out in an anhydrous solvent like dichloromethane. The product is then purified using chromatographic techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and rigorous quality control measures would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside primarily undergoes hydrolysis reactions when exposed to glycosidases. The nitrophenyl group is released as 4-nitrophenol, which can be detected colorimetrically.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using glycosidases such as alpha-glucosidase or alpha-mannosidase.

Oxidation and Reduction: While not common, the nitro group can undergo reduction to form amino derivatives under specific conditions.

Major Products

The major product of enzymatic hydrolysis is 4-nitrophenol, which is a yellow compound that can be quantified by its absorbance at 405 nm.

Scientific Research Applications

4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is widely used in scientific research for the following applications:

Biochemical Assays: Used as a substrate to measure the activity of glycosidases, providing insights into enzyme kinetics and mechanisms.

Medical Research: Helps in studying metabolic disorders involving glycosidase deficiencies.

Industrial Enzyme Production: Used to screen and optimize enzyme production in industrial biotechnology.

Drug Development: Assists in the development of enzyme inhibitors for therapeutic purposes.

Mechanism of Action

The compound acts as a substrate for glycosidases. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-nitrophenol. This reaction can be monitored by measuring the increase in absorbance at 405 nm, providing a quantitative measure of enzyme activity.

Comparison with Similar Compounds

4-Nitrophenyl β-D-Mannopyranoside (CAS No. 187146-99-2)

- Structure: β-D-mannopyranose linked to 4-nitrophenyl.

- Molecular Formula: C₁₂H₁₅NO₈; Molecular Weight: 301.26 g/mol .

- Key Differences: The β-glycosidic linkage distinguishes it from the α-linked disaccharide in the target compound. Acts as a substrate for β-mannosidases rather than α-mannosidases. Used to study glycoprotein processing and lysosomal storage disorders .

4-Aminophenyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside

- Structure: Similar disaccharide backbone but with an amino group replacing the nitro group.

- Molecular Formula : C₂₁H₂₆O₁₁; Molecular Weight : 454.42 g/mol .

- Key Differences: The amino group renders it unsuitable as a chromogenic substrate but makes it a potent inhibitor of glycosylation pathways. Used to study glycoprotein biosynthesis and disorders like congenital disorders of glycosylation (CDG) .

4-Nitrophenyl α-D-Galactopyranoside (PNP-α-D-Gal)

- Structure: α-D-galactopyranose linked to 4-nitrophenyl.

- Molecular Formula: C₁₂H₁₅NO₈; Molecular Weight: 301.26 g/mol .

- Key Differences: Specific to α-galactosidases, enzymes involved in glycolipid metabolism (e.g., Fabry disease). Demonstrates how minor sugar modifications (galactose vs. glucose/mannose) alter enzyme specificity .

4-Nitrophenyl 6-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside

- Structure : Disaccharide with a 6-O-glycosidic linkage instead of 2-O.

- Applications : Used to study lectin binding specificity and glycan-lectin interactions in cancer biology .

- Key Differences : The 6-O linkage alters steric accessibility, reducing affinity for enzymes like concanavalin A (Con A) compared to 2-O-linked analogs .

Functional and Structural Analysis

Enzymatic Specificity and Binding Kinetics

- The target compound’s α-1,2 linkage allows unique interactions with lectins. For example, its binding to concanavalin A (Con A) is biphasic, suggesting two distinct binding modes, unlike monosaccharide derivatives (e.g., 4-nitrophenyl α-D-glucopyranoside), which exhibit monophasic binding .

- Crystal structures of Con A complexes reveal that mannosides (e.g., 4-nitrophenyl α-D-mannopyranoside) are preferred over glucosides due to favorable hydrogen bonding with the mannose C2 hydroxyl group .

Role of Substituents

- Nitro vs. Amino Groups: The nitro group in the target compound enables real-time enzymatic assay monitoring, while amino derivatives serve as metabolic inhibitors .

- Protective Groups: Derivatives with acetyl or benzyl groups (e.g., 4-nitrophenyl 2,3,4,6-tri-O-acetyl-α-D-mannopyranoside) enhance stability for synthetic applications but reduce water solubility .

Comparative Data Table

Research Implications

Biological Activity

4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside (abbreviated as 4-NP-Glc-Man) is a synthetic glycoside that has garnered attention for its biological activities, particularly in the context of enzyme kinetics and carbohydrate metabolism. This compound, characterized by its unique disaccharide structure, serves as an effective substrate for various glycosidases, making it a valuable tool in biochemical research.

Chemical Structure and Properties

The molecular formula of 4-NP-Glc-Man is , with a molecular weight of approximately 463.39 g/mol. Its structure features a nitrophenyl group attached to a disaccharide composed of glucose and mannose units, which influences its interactions with enzymes.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Nitrophenyl alpha-D-glucoside | Alpha-D-glucose with nitrophenyl group | Simpler structure; lacks mannose unit |

| 4-Nitrophenyl beta-D-galactoside | Beta-D-galactose with nitrophenyl group | Different sugar component; used in different assays |

| 4-Nitrophenyl alpha-D-mannopyranoside | Alpha-D-mannose with nitrophenyl group | Similar sugar but lacks glucopyranosyl linkage |

Enzymatic Interactions

4-NP-Glc-Man has been primarily studied for its role as a substrate for glycosidases, including alpha-glucosidase and beta-galactosidase. The hydrolysis of this compound leads to the release of 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance at 405 nm. This property makes it particularly useful in enzymatic assays aimed at elucidating enzyme kinetics and mechanisms involved in carbohydrate metabolism.

Case Study: Enzyme Kinetics

In a study examining the kinetics of alpha-glucosidase, researchers utilized 4-NP-Glc-Man as a substrate to determine the enzyme's catalytic efficiency. The results indicated that the enzyme exhibited Michaelis-Menten kinetics, with a calculated value that provided insights into substrate affinity and enzyme activity under varying conditions .

Mechanism of Hydrolysis

The hydrolysis of 4-NP-Glc-Man can occur through several pathways, influenced by pH and the presence of specific enzymes. Research indicates that this compound undergoes both unimolecular and bimolecular hydrolysis mechanisms, with varying rates depending on the conditions . The kinetic isotope effect observed during these reactions further elucidates the transition states involved.

Applications in Biochemical Research

The unique properties of 4-NP-Glc-Man allow it to be employed in various biochemical applications:

- Enzyme Assays : Used extensively to study glycosidase activity.

- Carbohydrate Metabolism Studies : Provides insights into metabolic pathways involving glycosides.

- Structural Biology : Assists in understanding lectin-carbohydrate interactions, particularly with plant lectins like concanavalin A (Con A) .

Q & A

Q. How is 4-nitrophenyl 2-O-α-D-glucopyranosyl-α-D-mannopyranoside synthesized, and what are the critical steps in its purification?

- Methodological Answer : The synthesis typically involves regioselective glycosylation of a mannopyranoside precursor with an activated glucopyranosyl donor. For example, enzymatic or chemical benzylidenation is used to protect hydroxyl groups, followed by coupling with 4-nitrophenyl glycosides. A key step is the use of fluoroboric acid as a catalyst for benzylidene protection, enabling purification via crystallization . Critical quality control includes NMR and HPLC to confirm glycosidic linkage integrity and chromophore stability.

Q. What are the standard biochemical assays using this compound as a substrate?

- Methodological Answer : This compound serves as a chromogenic substrate for α-mannosidases and α-glucosidases. In kinetic assays, enzymatic hydrolysis releases 4-nitrophenol, quantified spectrophotometrically at 405 nm. Assays are performed in pH 5–7 buffers (e.g., citrate-phosphate) at 37°C. Researchers must optimize enzyme concentration and incubation time to avoid substrate depletion, ensuring linear reaction kinetics .

Q. How does the benzylidene group in related analogs (e.g., 4,6-O-benzylidene derivatives) enhance substrate specificity?

- Methodological Answer : The benzylidene group protects hydroxyl groups at C4 and C6, restricting enzyme access to specific glycosidic bonds. This modification increases stability against non-target hydrolases and allows precise study of exo- versus endo-glycosidase activities. For example, in α-mannosidase assays, the benzylidene group shifts substrate preference toward enzymes with open active-site clefts .

Advanced Research Questions

Q. How can structural data resolve contradictions in enzyme-substrate specificity for this compound?

- Methodological Answer : X-ray crystallography of enzyme complexes (e.g., concanavalin A) reveals binding interactions. For instance, the 4-nitrophenyl aglycone occupies a hydrophobic pocket, while the disaccharide moiety forms hydrogen bonds with catalytic residues. Discrepancies in specificity (e.g., mannosidase vs. glucosidase activity) are resolved by comparing mutant enzymes or using competitive inhibitors (e.g., 4-nitrophenyl α-D-mannopyranoside) in fluorescence polarization assays .

Q. What experimental strategies address low signal-to-noise ratios in high-throughput screening using this substrate?

- Methodological Answer : Optimize assay conditions by: (i) Pre-incubating enzymes with inhibitors to establish baseline activity. (ii) Using fluorogenic substrates (e.g., BODIPY-labeled analogs) for parallel validation. (iii) Incorporating quenching agents (e.g., sodium carbonate) to stabilize 4-nitrophenol post-hydrolysis. Data normalization against negative controls (heat-inactivated enzymes) reduces false positives .

Q. How does the compound’s regiochemistry influence its role in glycosyltransferase studies?

- Methodological Answer : The 2-O-α-D-glucopyranosyl linkage mimics natural substrates like hyaluronic acid, enabling studies on glycosyltransferases involved in polysaccharide elongation. Kinetic isotope effect (KIE) experiments with deuterated analogs differentiate between retaining/inverting mechanisms. NMR monitoring of anomeric proton shifts during reactions confirms transferase regioselectivity .

Q. What are the limitations of using this compound in glycan microarray assays?

- Methodological Answer : While effective for profiling lectin-carbohydrate interactions, its nitro group may introduce steric hindrance or non-specific binding. Mitigation strategies include: (i) Using spacer arms (e.g., PEG linkers) to distance the glycan from the solid surface. (ii) Validating results with orthogonal methods like surface plasmon resonance (SPR) .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting kinetic data (e.g., non-Michaelis-Menten behavior) in enzyme inhibition studies?

- Methodological Answer : Non-hyperbolic kinetics may indicate allosteric modulation or substrate inhibition. Perform global fitting of progress curves using software like GraphPad Prism to distinguish between competitive/uncompetitive inhibition. Complementary isothermal titration calorimetry (ITC) quantifies binding affinities independently .

Q. Why do some studies report weak inhibition by 4-nitrophenyl glycosides despite structural similarity to natural substrates?

- Methodological Answer : The nitro group’s electron-withdrawing effect reduces the transition-state stabilization capacity. Comparative molecular dynamics simulations show that natural substrates (e.g., mannobiose) form stronger hydrogen bonds with catalytic aspartate residues. Replace the nitro group with fluorogenic tags (e.g., methylumbelliferyl) to enhance binding affinity .

Tables for Key Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.